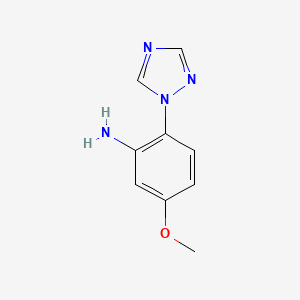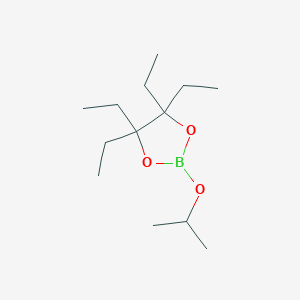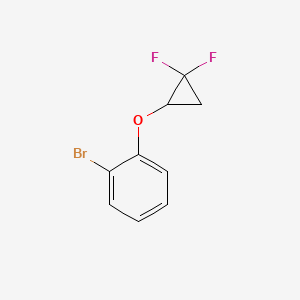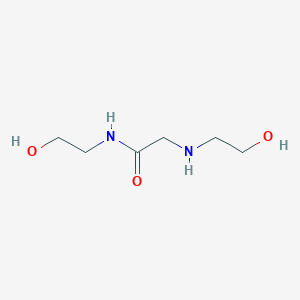
Heheaa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-2-(2-hydroxyethylamino) acetamide, commonly referred to as Heheaa, is an ethanolamine derivative. It has been identified as a potent effector of PipR-mediated gene regulation in the plant endophyte Pseudomonas GM79 . This compound plays a significant role in plant-bacterial communication, particularly in the interactions between bacteria and their plant hosts .
Preparation Methods
Heheaa forms spontaneously from ethanolamine, a component of plant phospholipids . The synthesis involves the reaction of ethanolamine with acetic acid derivatives under specific conditions.
Chemical Reactions Analysis
Heheaa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions involving this compound typically result in the formation of simpler ethanolamine derivatives.
Substitution: this compound can undergo substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Heheaa has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ethanolamine derivatives in various chemical reactions.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Mechanism of Action
Heheaa exerts its effects by binding to specific transporter proteins in bacterial cells. This binding requires an ATP-binding cassette-type active transport system, and the periplasmic substrate-binding protein (SBP) of that system binds this compound . The polar atoms of this compound are recognized by hydrogen-bonding interactions, and additional SBP residues contribute to the binding site . This binding mode activates PipR-mediated gene regulation, influencing the expression of various genes in response to plant-derived chemicals .
Comparison with Similar Compounds
Heheaa is unique due to its specific binding to PipR-associated SBPs and its role in plant-bacterial communication. Similar compounds include other ethanolamine derivatives and acyl-homoserine lactone (AHL)-responsive quorum-sensing regulators . unlike AHLs, this compound does not respond to AHLs and instead responds to effector chemicals present in plant tissues .
Similar compounds:
- N-(2-hydroxyethyl)-2-(2-hydroxyethylamino) acetamide (this compound)
- Acyl-homoserine lactone (AHL)
- Ethanolamine derivatives
Properties
CAS No. |
144236-39-5 |
|---|---|
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-(2-hydroxyethylamino)acetamide |
InChI |
InChI=1S/C6H14N2O3/c9-3-1-7-5-6(11)8-2-4-10/h7,9-10H,1-5H2,(H,8,11) |
InChI Key |
IXMVWXRQTPARRA-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


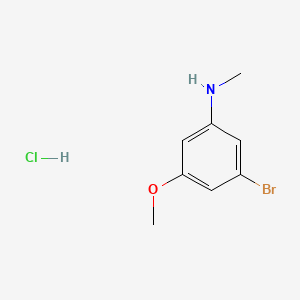
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
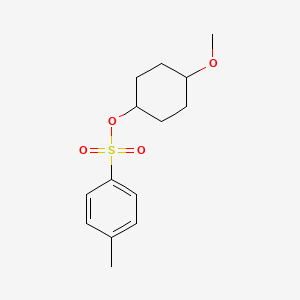
![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)

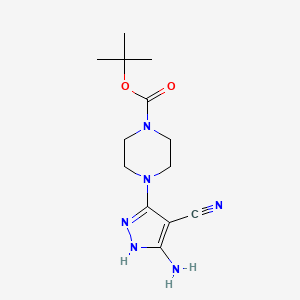



![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
